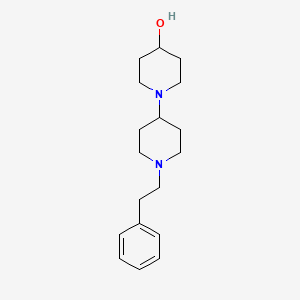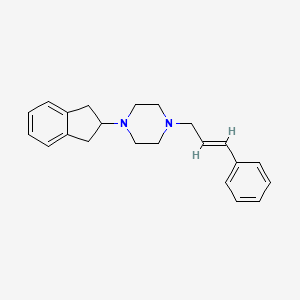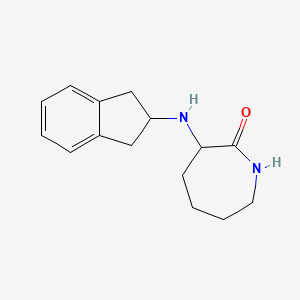
N'-(1-ethyl-4-piperidinyl)-N,N,2,2-tetramethyl-1,3-propanediamine
描述
N-(1-ethyl-4-piperidinyl)-N,N,2,2-tetramethyl-1,3-propanediamine, commonly known as ETPD, is a chemical compound that has been widely used in scientific research. ETPD is a tertiary amine that has been synthesized using various methods.
作用机制
ETPD acts as a competitive inhibitor of the NET. By inhibiting the reuptake of norepinephrine, ETPD increases the concentration of norepinephrine in the synaptic cleft. This increase in norepinephrine concentration results in enhanced noradrenergic signaling, which has been linked to various physiological processes, including attention, arousal, and stress response.
Biochemical and Physiological Effects
ETPD has been shown to have various biochemical and physiological effects. Studies have shown that ETPD increases the concentration of norepinephrine in the brain and peripheral tissues. ETPD has also been shown to enhance the release of norepinephrine from nerve terminals. Additionally, ETPD has been linked to increased heart rate and blood pressure, which are physiological responses associated with norepinephrine signaling.
实验室实验的优点和局限性
ETPD has several advantages for lab experiments. ETPD is a selective inhibitor of the NET, which allows for the specific investigation of norepinephrine signaling. ETPD is also a reversible inhibitor, which allows for the modulation of norepinephrine signaling over time. However, ETPD has some limitations for lab experiments. ETPD has a short half-life, which requires frequent dosing to maintain its inhibitory effects. Additionally, ETPD has poor solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the research on ETPD. One potential direction is the investigation of the effects of ETPD on other neurotransmitter systems, such as dopamine and serotonin. Additionally, future research could focus on the development of more potent and selective inhibitors of the NET. Finally, the use of ETPD in animal models of neurological and psychiatric disorders could provide insights into the role of norepinephrine in these conditions.
Conclusion
ETPD is a chemical compound that has been widely used in scientific research. ETPD is a selective inhibitor of the NET, which allows for the specific investigation of norepinephrine signaling. ETPD has several advantages for lab experiments, including its selectivity and reversibility, but also has some limitations, such as its short half-life and poor solubility. Future research on ETPD could provide insights into the role of norepinephrine in various physiological and pathological conditions.
科学研究应用
ETPD has been widely used in scientific research, particularly in the field of neuroscience. ETPD is a selective inhibitor of the norepinephrine transporter (NET), which is a protein responsible for the reuptake of norepinephrine from the synaptic cleft. ETPD has been used to study the role of norepinephrine in various physiological processes, including attention, arousal, and stress response. ETPD has also been used to investigate the effects of norepinephrine on learning and memory.
属性
IUPAC Name |
N'-(1-ethylpiperidin-4-yl)-N,N,2,2-tetramethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N3/c1-6-17-9-7-13(8-10-17)15-11-14(2,3)12-16(4)5/h13,15H,6-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOFYYDGNAVMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC(C)(C)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(3,4-difluorophenyl)amino]methyl}-4-nitrophenol](/img/structure/B3853922.png)


![4-{3-[(1,2-diphenylethyl)amino]butyl}phenol](/img/structure/B3853939.png)
![N,N,2,2-tetramethyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1,3-propanediamine](/img/structure/B3853944.png)

![4-{3-[(cyclopropylmethyl)(propyl)amino]butyl}phenol](/img/structure/B3853950.png)

![4-[(3-methylcyclohexyl)amino]cyclohexanol](/img/structure/B3853963.png)
![2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol](/img/structure/B3853965.png)


![ethyl 4-{[2-(2-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B3853991.png)